2-Chloro-4-iodopyrimidin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H3ClIN3 |
|---|---|
Molecular Weight |
255.44 g/mol |
IUPAC Name |
2-chloro-4-iodopyrimidin-5-amine |
InChI |
InChI=1S/C4H3ClIN3/c5-4-8-1-2(7)3(6)9-4/h1H,7H2 |
InChI Key |
OPGCKURUXLCIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)I)N |
Origin of Product |
United States |
Preparation Methods
Oxidation and Nitration
The process begins with the oxidation of a chlorinated pyrimidine precursor (e.g., 2-chloro-5-aminopyrimidine) using hydrogen peroxide in acetic acid at 80°C. This step introduces an oxynitride group, priming the ring for nitration. Subsequent treatment with a sulfuric acid-nitric acid mixture at 100–160°C facilitates regioselective nitration at the 4-position.
Reduction and Diazotization
The nitro group is reduced to an amine using iron powder in acetic acid at 80–120°C. The resulting 2-chloro-4-aminopyrimidin-5-amine undergoes diazotization in sulfuric acid with sodium nitrite at -10°C, forming a reactive diazonium intermediate.
Iodination
The diazonium salt is treated with sodium iodide at 0°C, displacing the diazo group with iodine to yield this compound. This step achieves 70–85% conversion efficiency in laboratory settings, though industrial scalability requires optimized solvent recovery systems.
Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Oxidation Solvent | Acetic acid |
| Nitration Temperature | 100°C (optimal) |
| Reduction Agent | Iron powder (7:1 molar ratio) |
| Iodination Time | 3–4 hours |
Direct Iodination of Pyrimidine Precursors
A streamlined approach involves direct iodination of pre-chlorinated pyrimidines. VulcanChem reports that this compound is synthesized via refluxing 2-chloropyrimidin-5-amine with iodine monochloride (ICl) in dichloromethane. This single-step method avoids intermediate purification but requires strict temperature control (40–60°C) to prevent polyhalogenation.
Mechanistic Insights
The electrophilic substitution occurs preferentially at the 4-position due to the directing effects of the adjacent amino group. Kinetic studies suggest that iodine’s polarizability enhances its reactivity over smaller halogens, enabling a 65–75% yield under optimized conditions.
Limitations
-
Byproduct Formation : Competing reactions at the 6-position can generate 2-chloro-4,6-diiodopyrimidin-5-amine (~15% yield).
-
Solvent Constraints : Dichloromethane’s low boiling point (40°C) necessitates pressurized reactors for large-scale production.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Multi-Step Halogenation | 70–85 | 95–98 | High | 120–150 |
| Direct Iodination | 65–75 | 85–90 | Moderate | 90–110 |
| Ullmann Coupling | 60–70 | 92–95 | Low | 200–250 |
Key Findings :
-
The multi-step halogenation route balances yield and scalability, making it preferred for industrial applications.
-
Direct iodination is cost-effective but struggles with byproduct mitigation.
-
Cross-coupling methods are hindered by catalyst expenses, limiting their utility to small-scale syntheses.
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-iodopyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-4-iodopyrimidin-5-amine, while coupling reactions can produce various biaryl derivatives .
Scientific Research Applications
2-Chloro-4-iodopyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodopyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-5-iodo-6-methylpyrimidin-2-amine
- Structure : Differs by a methyl group at position 4.
- Higher lipophilicity (logP) due to the methyl substituent, which may improve membrane permeability .
- Applications : Used in synthetic intermediates for kinase inhibitors due to enhanced stability .
5-Bromo-2-chloropyrimidin-4-amine
- Structure : Bromine replaces iodine at position 5.
- Key Differences :
- Crystallography : Forms a planar pyrimidine ring with intermolecular N–H···N hydrogen bonds, creating a 2D network .
2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine
- Structure : Fluorine replaces iodine; includes an o-tolyl group at position 4.
- Key Differences :
- Biological Relevance : The o-tolyl moiety is common in kinase inhibitors for improved target engagement .
6-Chloro-5-iodopyrimidin-4-amine
- Structure : Halogen positions swapped (Cl at 6, I at 5).
- Key Differences :
Structural and Functional Data Table
Research Findings and Implications
- Crystallographic Behavior : Iodine’s large atomic radius in this compound induces distinct packing motifs, such as halogen bonding (I···N/O), which are absent in bromine/chlorine analogs .
- Bioactivity : Iodinated pyrimidines show enhanced binding to thyroid hormone receptors due to iodine’s mimicry of tyrosine residues .
- Synthetic Utility: The amino group at position 5 serves as a handle for further functionalization (e.g., amidation, Schiff base formation) in drug discovery .
Biological Activity
2-Chloro-4-iodopyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C4H3ClIN3. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities, particularly its interaction with the serotonin transporter (SERT).
| Property | Details |
|---|---|
| Molecular Formula | C4H3ClIN3 |
| Molecular Weight | 255.44 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C4H3ClIN3/c5-4-8-1-2(7)3(6)9-4/h1H,7H2 |
| InChI Key | OPGCKURUXLCIDZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC(=N1)Cl)I)N |
The primary mechanism of action for this compound involves its inhibition of the serotonin transporter (SERT) . By blocking SERT, this compound increases serotonin levels in the synaptic cleft, which may enhance serotonergic signaling. This mechanism suggests potential therapeutic applications in treating mood disorders, such as depression and anxiety, where serotonin dysregulation is a contributing factor .
Antidepressant Potential
Research indicates that this compound exhibits significant binding affinity for SERT, making it a candidate for developing antidepressants. Its ability to modulate serotonin levels positions it as a potential agent in pharmacology aimed at enhancing mood and alleviating anxiety .
Antimicrobial and Antiviral Properties
Preliminary studies have suggested that compounds similar to this compound may possess antimicrobial and antiviral properties. This area of research is still emerging, and further investigations are needed to elucidate these effects .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Nitration : Starting from 2-chloropyrimidine, nitration is performed using strong acids like sulfuric acid and nitric acid.
- Reduction : The nitro group is reduced using hydrogen gas in the presence of a palladium catalyst.
- Iodination : The final step involves iodination using iodine and an appropriate oxidizing agent.
This multi-step synthesis can be optimized for yield and purity, often employing advanced techniques such as continuous flow reactors .
Case Studies and Research Findings
Recent studies have focused on the biological implications of this compound:
- Study on Serotonin Modulation : A study demonstrated that this compound effectively inhibits SERT, leading to increased serotonin levels in neuronal cultures. This effect was quantified through binding assays showing high affinity for SERT compared to other similar compounds .
- Potential Antimicrobial Activity : Another investigation explored the antimicrobial properties of related pyrimidine derivatives, suggesting that structural modifications could enhance efficacy against specific pathogens .
Comparison with Similar Compounds
The unique substitution pattern of this compound distinguishes it from other pyrimidine-based compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Amino-2-chloro-5-iodopyrimidine | Similar pyrimidine structure | Different substitution pattern affects reactivity |
| 4-Chloro-5-methylpyridine | Pyridine ring instead of pyrimidine | Used in different chemical contexts |
| 2-Chloro-4-pyridinamine | Chlorine at position 2 on a pyridine ring | Different biological activity profile |
The distinct reactivity and biological activity of this compound make it an intriguing subject for further research in both medicinal chemistry and pharmacology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-4-iodopyrimidin-5-amine, and how can intermediates be optimized for yield?
- Methodology : The compound is typically synthesized via halogenation and substitution reactions. For example, cobalt(II), nickel(II), or palladium complexes with thiosemicarbazone ligands (e.g., [Pd(DMSO)₂Cl₂]) can facilitate halogen exchange reactions to introduce iodine at the 4-position of the pyrimidine ring . Optimization involves adjusting reaction temperatures (e.g., 60–80°C), stoichiometry of iodinating agents (e.g., NaI/KI), and purification via column chromatography using silica gel with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR to confirm substitution patterns and amine functionality.
- Mass spectrometry (ESI-TOF) for molecular ion verification.
- X-ray crystallography (e.g., SHELXL software ) to resolve ambiguities in halogen positioning and hydrogen bonding networks. For example, crystal structures of analogous compounds (e.g., 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine) reveal planar pyrimidine rings with bond lengths of ~1.35–1.40 Å for C–N and 2.06–2.15 Å for C–I .
Q. How can researchers assess the bioactivity of this compound in preliminary assays?
- Methodology : Screen for enzyme inhibition (e.g., β-glucuronidase or HSP90 ) using kinetic assays. For instance:
- Prepare test compounds at 10–100 µM concentrations in DMSO.
- Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) and measure fluorescence (λ_ex = 360 nm, λ_em = 460 nm) to quantify inhibition .
Advanced Research Questions
Q. How can conflicting crystallographic data on halogen positioning in pyrimidine derivatives be resolved?
- Methodology : Combine high-resolution X-ray data (R factor < 0.05) with DFT calculations. For example, SHELX programs can refine structures using anisotropic displacement parameters for iodine, while Gaussian09 simulations (B3LYP/6-31G*) validate bond angles and torsional strain. Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···N or π-stacking) that influence halogen placement .
Q. What strategies improve regioselectivity during the iodination of 2-chloro-pyrimidin-5-amine derivatives?
- Methodology : Use directing groups (e.g., –NH₂ at C5) to favor iodination at C4. Optimize conditions:
- Catalyst: Pd(OAc)₂ (5 mol%) with ligands like PPh₃.
- Solvent: DMF or acetonitrile at 80°C.
- Monitor reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane). Post-reaction, purify using recrystallization from ethanol/water (70:30 v/v) .
Q. How do structural modifications (e.g., –I vs. –Cl) affect the compound’s binding affinity in molecular docking studies?
- Methodology : Perform molecular dynamics simulations (e.g., AutoDock Vina) using crystal structures (PDB: 1YET for HSP90). Compare binding energies (ΔG) of 2-chloro-4-iodo vs. 2,4-dichloro analogs. For example, iodine’s larger van der Waals radius may enhance hydrophobic interactions but reduce solubility, requiring logP adjustments via –OH or –OCH₃ substituents .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
